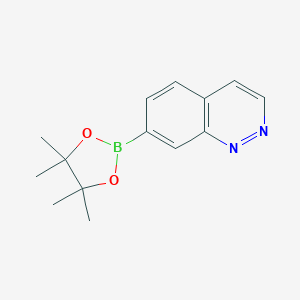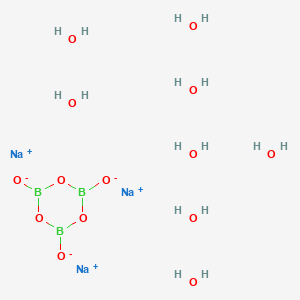
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) octahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) octahydrate is a boron-containing compound with a unique cyclic structure. It is known for its stability and reactivity, making it a valuable compound in various scientific and industrial applications. The compound’s structure consists of a boron-oxygen ring with sodium ions and water molecules, contributing to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) octahydrate typically involves the reaction of boric acid with sodium hydroxide in the presence of water. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Boric Acid+Sodium Hydroxide+Water→Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) octahydrate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to specific temperatures. The reaction mixture is then cooled, and the product is crystallized out of the solution. The crystals are collected, washed, and dried to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) octahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron oxides.
Reduction: It can be reduced to form boron hydrides.
Substitution: The sodium ions can be substituted with other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Metal salts like calcium chloride can be used for ion exchange reactions.
Major Products Formed
Oxidation: Boron oxides and water.
Reduction: Boron hydrides and sodium hydroxide.
Substitution: New metal boronates and sodium chloride.
Aplicaciones Científicas De Investigación
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) octahydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
Industry: Utilized in the production of advanced materials and as an additive in lubricants and coatings.
Mecanismo De Acción
The mechanism by which Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) octahydrate exerts its effects involves the interaction of its boron-oxygen ring with various molecular targets. The compound can form stable complexes with metal ions and organic molecules, influencing their reactivity and stability. The pathways involved include coordination chemistry and ion exchange processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,6-Trimethyl-1,3,5,2,4,6-trioxatriborinane
- 2,4,6-Trimethylboroxine
- Methaneboronic anhydride
Uniqueness
Sodium 1,3,5,2,4,6-trioxatriborinane-2,4,6-tris(olate) octahydrate is unique due to its sodium content and hydration state, which impart distinct chemical properties compared to other boron-containing compounds. Its stability in aqueous solutions and ability to undergo various chemical reactions make it a versatile compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
B3H16Na3O14 |
|---|---|
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
trisodium;2,4,6-trioxido-1,3,5,2,4,6-trioxatriborinane;octahydrate |
InChI |
InChI=1S/B3O6.3Na.8H2O/c4-1-7-2(5)9-3(6)8-1;;;;;;;;;;;/h;;;;8*1H2/q-3;3*+1;;;;;;;; |
Clave InChI |
COBUNSYSYADRBO-UHFFFAOYSA-N |
SMILES canónico |
B1(OB(OB(O1)[O-])[O-])[O-].O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


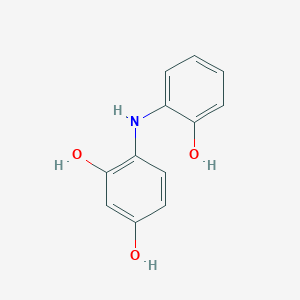
![3-Bromo-2-(3-chlorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12945382.png)

![9-Iodo-7,7-diphenyl-7H-benzo[c]fluorene](/img/structure/B12945396.png)

![2-Bromo-1-[2-(piperidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12945404.png)

![(2s,3s,4r,5r,2's,3's,4'r,5'r)-2,2'-[dithiobis(Methylene)]bis[5-(6-Amino-9h-Purin-9-Yl)tetrahydrofuran-3,4-Diol]](/img/structure/B12945407.png)
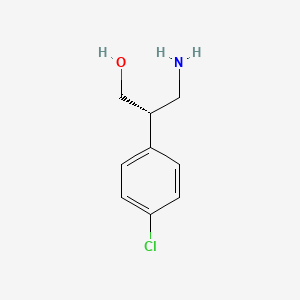
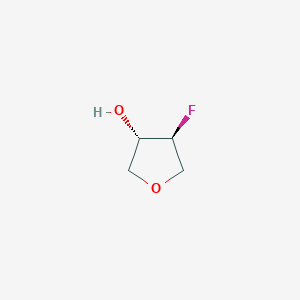


![5-Azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12945457.png)
